molecular formula C38H41N3O6 B13788680 3,7-Diazabicyclo(3.3.1)nonane-3-carboxamide, N-ethyl-9-oxo-2,4,6,8-tetrakis(p-methoxyphenyl)- CAS No. 82058-39-7

3,7-Diazabicyclo(3.3.1)nonane-3-carboxamide, N-ethyl-9-oxo-2,4,6,8-tetrakis(p-methoxyphenyl)-

Cat. No.: B13788680
CAS No.: 82058-39-7
M. Wt: 635.7 g/mol
InChI Key: XHYLCUXDQNYRPI-UHFFFAOYSA-N
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Description

N-ETHYL-2,4,6,8-TETRAKIS(4-METHOXYPHENYL)-9-OXO-3,7-DIAZABICYCLO[3.3.1]NONANE-7-CARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bicyclic nonane core with multiple methoxyphenyl groups, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ETHYL-2,4,6,8-TETRAKIS(4-METHOXYPHENYL)-9-OXO-3,7-DIAZABICYCLO[331]NONANE-7-CARBOXAMIDE typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and solvents to facilitate the reactions and minimize by-products. The process may also involve purification steps such as recrystallization and chromatography to achieve the desired compound quality .

Chemical Reactions Analysis

Types of Reactions

N-ETHYL-2,4,6,8-TETRAKIS(4-METHOXYPHENYL)-9-OXO-3,7-DIAZABICYCLO[3.3.1]NONANE-7-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups results in quinones, while reduction of the carbonyl group yields alcohol derivatives .

Scientific Research Applications

N-ETHYL-2,4,6,8-TETRAKIS(4-METHOXYPHENYL)-9-OXO-3,7-DIAZABICYCLO[3.3.1]NONANE-7-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ETHYL-2,4,6,8-TETRAKIS(4-METHOXYPHENYL)-9-OXO-3,7-DIAZABICYCLO[3.3.1]NONANE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ETHYL-2,4,6,8-TETRAKIS(4-METHOXYPHENYL)-9-OXO-3,7-DIAZABICYCLO[3.3.1]NONANE-7-CARBOXAMIDE stands out due to its bicyclic nonane core and the presence of multiple methoxyphenyl groups, which confer unique electronic and steric properties. These features make it particularly valuable in the development of advanced materials and potential therapeutic agents .

Properties

CAS No.

82058-39-7

Molecular Formula

C38H41N3O6

Molecular Weight

635.7 g/mol

IUPAC Name

N-ethyl-2,4,6,8-tetrakis(4-methoxyphenyl)-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxamide

InChI

InChI=1S/C38H41N3O6/c1-6-39-38(43)41-35(25-11-19-29(46-4)20-12-25)31-33(23-7-15-27(44-2)16-8-23)40-34(24-9-17-28(45-3)18-10-24)32(37(31)42)36(41)26-13-21-30(47-5)22-14-26/h7-22,31-36,40H,6H2,1-5H3,(H,39,43)

InChI Key

XHYLCUXDQNYRPI-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)N1C(C2C(NC(C(C1C3=CC=C(C=C3)OC)C2=O)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

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